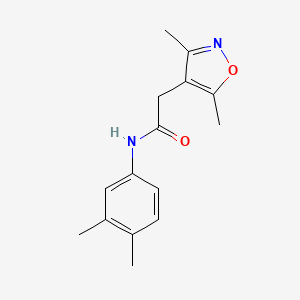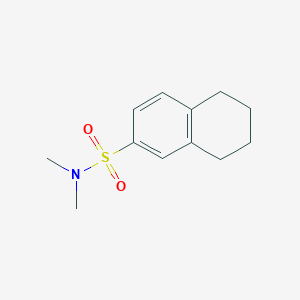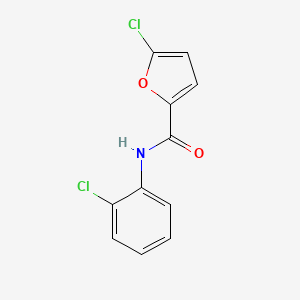![molecular formula C14H16N4O B7461536 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized and studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has been studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been studied for its potential anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one is not fully understood. However, it has been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. Its anticancer properties may be due to its ability to induce apoptosis in cancer cells. Its ability to act as a fluorescent probe may be due to its ability to bind to metal ions and form a complex that emits fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may cause cytotoxicity and induce apoptosis in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one in lab experiments is its antimicrobial activity. It can be used to test the efficacy of various antimicrobial agents and to study the mechanisms of bacterial resistance. Additionally, its ability to act as a fluorescent probe makes it a useful tool for studying metal ion transport and signaling in biological systems. However, one limitation of using this compound is its potential cytotoxicity at higher concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one. One area of research is the development of new antimicrobial agents based on this compound. Another area of research is the development of new anticancer agents based on its ability to induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as metal ion sensing and signaling.
Métodos De Síntesis
The synthesis of 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one involves the reaction of 4-bromomethylphenylpyrazole with piperazine in the presence of a base. The reaction yields 4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one as a white solid. This method has been optimized and validated in various studies, and it has been found to be a reliable and efficient method for synthesizing this compound.
Propiedades
IUPAC Name |
4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14-11-17(9-7-15-14)10-12-2-4-13(5-3-12)18-8-1-6-16-18/h1-6,8H,7,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIPOWWMRIOFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7461460.png)

![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)

![4-[2-(3-methoxyanilino)-2-oxoethoxy]-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7461494.png)
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)


![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-(4-Chloro-2-methylphenoxy)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7461543.png)